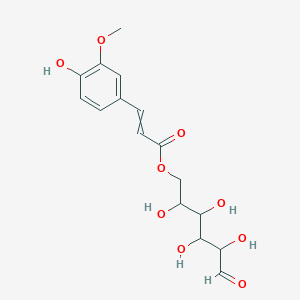
(2,3,4,5-Tetrahydroxy-6-oxohexyl) 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3,4,5-Tetrahydroxy-6-oxohexyl) 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a complex organic compound that features both phenolic and carbohydrate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5-Tetrahydroxy-6-oxohexyl) 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate typically involves multiple steps. One common method starts with the reaction of benzyl alcohol with bromoacetone to introduce an acetone group. This intermediate is then reacted with p-toluenesulfonic acid to form the corresponding tosylate ester. Subsequent reactions with ethylene glycol and base hydrolysis yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2,3,4,5-Tetrahydroxy-6-oxohexyl) 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenolic hydroxyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(2,3,4,5-Tetrahydroxy-6-oxohexyl) 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in various biological processes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (2,3,4,5-Tetrahydroxy-6-oxohexyl) 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the carbohydrate moiety can influence solubility and transport properties .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R,4S,5R)-2,3,4,5-Tetrahydroxy-6-oxohexyl dihydrogen phosphate: Similar in structure but contains a phosphate group.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Lacks the carbohydrate moiety but shares the phenolic structure
Uniqueness
(2,3,4,5-Tetrahydroxy-6-oxohexyl) 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is unique due to its combination of phenolic and carbohydrate moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C16H20O9 |
|---|---|
Peso molecular |
356.32 g/mol |
Nombre IUPAC |
(2,3,4,5-tetrahydroxy-6-oxohexyl) 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H20O9/c1-24-13-6-9(2-4-10(13)18)3-5-14(21)25-8-12(20)16(23)15(22)11(19)7-17/h2-7,11-12,15-16,18-20,22-23H,8H2,1H3 |
Clave InChI |
SQBITMSCIPALTP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C=CC(=O)OCC(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


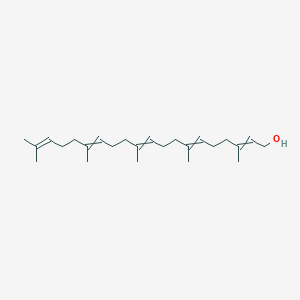
![1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine](/img/structure/B12436856.png)
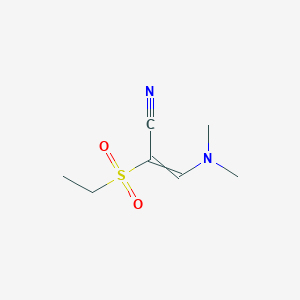
![(3R,4aS,5S,6S,6aS,10S,10aS,10bR)-5,6-Bis(acetyloxy)-3-ethenyldodecahydro-10-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12436864.png)

![Tetrasodium 3-hydroxy-4-(2-{2-sulfonato-5-[2-(4-sulfonatophenyl)diazen-1-yl]phenyl}diazen-1-yl)naphthalene-2,7-disulfonate](/img/structure/B12436877.png)
![methyl 3-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B12436883.png)
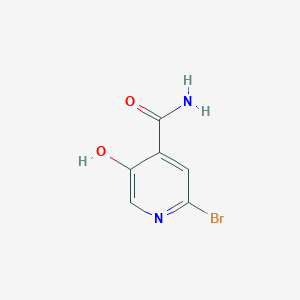
![8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-9H-purine-2,6-dione](/img/structure/B12436906.png)

![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine](/img/structure/B12436925.png)
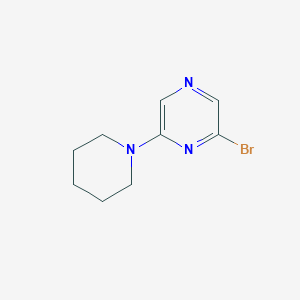
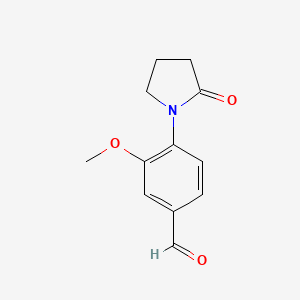
![[1-(2,4-Dimethylphenyl)ethyl]hydrazine](/img/structure/B12436942.png)
